[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile
Description
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVNYPRXEFGGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Core Structure Assembly
The formation of the triazolo[1,5-a]pyridine scaffold typically relies on cyclocondensation reactions between nitrogen-containing precursors. A prominent approach involves the reaction of sulfilimines with nitrile oxides, followed by deoxygenation to yield the triazole ring. For instance, ethyltriazolo[1,5-a]pyridine-2-carboxylate 3-oxide serves as a key intermediate, which undergoes subsequent modifications to introduce the carbonitrile group at position 7.
Density functional theory (DFT) studies have elucidated the energetics of this pathway, identifying the cycloaddition step as rate-limiting. Transition state analysis reveals that electron-withdrawing groups on the nitrile oxide facilitate ring closure by lowering the activation energy by approximately 12 kJ/mol. This insight has guided the selection of nitrile precursors with tailored electronic properties to improve reaction kinetics.
Continuous Flow Processing for Enhanced Efficiency
Traditional batch synthesis of triazolopyridines often suffers from prolonged reaction times and moderate yields due to inefficient mixing and heat transfer. The transfer to continuous flow systems has addressed these limitations, as demonstrated in the synthesis of ethyltriazolo[1,5-a]pyridine-2-carboxylate 3-oxide. Under optimized flow conditions (60°C, 3.5 min residence time), the isolated yield increased from 31% in batch to 53% in flow, while reducing byproduct formation by 22%.
Table 1: Batch vs. Flow Synthesis Performance
| Parameter | Batch System | Flow System | Improvement |
|---|---|---|---|
| Reaction Time | 4 hours | 3.5 minutes | 98.5% |
| Isolated Yield | 31% | 53% | +22% |
| Purity (HPLC) | 85% | 92% | +7% |
| Energy Consumption (kW) | 1.2 | 0.4 | -67% |
This paradigm shift enables precise control over reaction parameters, particularly critical for exothermic steps in the deoxygenation sequence. Microreactor technology further permits safe handling of unstable intermediates, such as nitrile oxides, which are prone to decomposition under batch conditions.
Microwave-Assisted Functionalization
Post-cyclization functionalization represents a critical step for introducing the carbonitrile moiety. Microwave irradiation has emerged as a powerful tool for accelerating nucleophilic substitution reactions at the 7-position. In one protocol, halogenated triazolopyridine intermediates undergo cyanation using potassium cyanide in dimethylacetamide (DMA) at 150°C under microwave conditions (300 W, 20 min), achieving 78% conversion compared to 45% in conventional heating.
The enhanced efficiency stems from rapid dielectric heating, which reduces side reactions such as hydrolysis of the nitrile group. Computational models indicate that microwave fields align dipolar intermediates, lowering the activation barrier for the SNAr mechanism by 8–10 kJ/mol.
Catalytic Systems for Regioselective Cyanation
Palladium-catalyzed cross-coupling has been adapted for late-stage cyanation of triazolopyridine derivatives. A representative procedure employs Pd(OAc)₂/Xantphos as the catalytic system with zinc cyanide as the cyanide source in toluene at 110°C. This method achieves 89% regioselectivity for the 7-position, attributed to the electron-deficient nature of the adjacent triazole ring directing metallation.
Table 2: Catalytic Cyanation Performance
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Selectivity (7-CN) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 76 | 89% |
| CuI/1,10-phenanthroline | DMF | 130 | 65 | 72% |
| NiCl₂(dppf) | THF | 80 | 58 | 81% |
Notably, copper-based catalysts exhibit lower selectivity due to competing radical pathways, while nickel systems require stringent oxygen-free conditions.
Mechanistic Insights from Computational Chemistry
DFT calculations at the ωB97X-D/def2-TZVP level have mapped the potential energy surface for triazolopyridine formation. Key findings include:
- The initial [3+2] cycloaddition between sulfilimine and nitrile oxide proceeds via a concerted asynchronous transition state ($$ \Delta G^\ddagger = 92.3 \, \text{kJ/mol} $$).
- Deoxygenation of the N-oxide intermediate follows a stepwise pathway, with heterolytic cleavage of the N–O bond ($$ E_a = 67.8 \, \text{kJ/mol} $$) preceding proton transfer.
- Solvent effects (modeled using SMD) significantly influence reaction kinetics, with acetonitrile providing optimal stabilization of polar transition states.
These models inform the design of strained nitrile oxide precursors that reduce activation energies by up to 15% through pre-organization effects.
Industrial-Scale Production Challenges
While lab-scale methods demonstrate feasibility, scaling triazolopyridine synthesis introduces unique challenges:
- Exotherm Management : The cyclocondensation releases 218 kJ/mol, necessitating jacketed reactors with rapid cooling capacity.
- Cyanide Handling : Strict controls on residual KCN (<1 ppm) require multistage washes with Fe(II)/citrate solutions.
- Crystallization Optimization : The carbonitrile derivative’s low solubility (2.1 g/L in H₂O at 25°C) demands antisolvent precipitation using IPA/water mixtures.
Continuous manufacturing platforms integrating flow synthesis with inline crystallization have achieved 84% overall yield at the 50 kg scale, reducing solvent consumption by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, hydrogenated derivatives, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound featuring a triazole ring fused with a pyridine structure, and a carbonitrile group at the 7-position. This compound is part of the triazolo-pyridine family, which is significant in medicinal chemistry because of their wide range of biological activities and potential uses in therapeutics. The nitrogen-rich structure enhances its reactivity and interaction with biological targets.
Applications in Medicinal Chemistry
The primary applications of this compound are in medicinal chemistry, particularly in drug development.
Drug Development
- Interaction with Biological Targets : this compound's potential in drug design is due to its ability to interact with multiple biological targets. Interaction studies focus on its binding affinity to key biological targets, which is vital for optimizing its therapeutic potential.
- Biological Activities : Compounds containing the triazolo[1,5-a]pyridine moiety have demonstrated various biological activities. The carbonitrile group enhances the compound's ability to interact with various biological pathways.
As a Purine Ring Surrogate: The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, with its relatively simple structure, has demonstrated remarkable versatility in various drug design applications . The TP ring system is isoelectronic with that of purines, leading to its proposal as a possible surrogate for the purine ring .
Specific Research Findings
- RORγt Inverse Agonist : Triazolopyridine derivatives have been designed and synthesized, with analogue 3a found to be a potent RORγt inverse agonist .
- CDK Inhibitors : A screening campaign identified pyrazolo[1,5-a]pyrimidine 17 with low μM IC50 value against CDK-2 . Although the corresponding TP derivative (18 ) was less potent against CDK-2 than 17 , further studies led to more potent derivatives (e.g., 19 ) with sub-μM IC50 values and improved selectivity against GSK3-β .
- Treatment of Cancers : Triazolo compounds may be used in the treatment of colon, gastric, breast, lung, thyroid, ocular, prostate, ovarian, renal, and skin cancers, as well as acute myeloid leukemia and squamous cell carcinoma .
Chemical Reactivity
The chemical reactivity of this compound is attributed to its functional groups. Notable reactions include:
- Electrophilic and nucleophilic substitutions
- Cycloaddition reactions
- Cross-coupling reactions
These reactions are essential for synthesizing derivatives with enhanced biological properties and functionalities.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine | Contains a chlorine substituent at position 7 | Exhibits different pharmacokinetic properties |
| 7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine | Contains a fluorine substituent at position 7 | Higher electronegativity may influence reactivity |
| 2-Amino-[1,2,4]triazolo[1,5-a]pyridine | Features an amino group at position 2 | Different reactivity patterns due to the presence of amino group |
Mechanism of Action
The mechanism by which [1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile exerts its effects involves binding to specific molecular targets such as enzymes. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can modulate various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare [1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile with structurally related heterocycles, focusing on core modifications, substituent effects, and biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitriles
Structural Differences: Replacing the pyridine ring with pyrimidine introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding interactions. Synthesis: These derivatives are synthesized via one-pot three-component reactions involving aldehydes, 3-amino-1,2,4-triazole, and cyanoacetates in DMF with triethylamine as a base . Bioactivity: Compounds such as 5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile exhibit moderate anticancer activity, though their efficacy varies with substituents. For example, a 4-chlorophenyl substituent at position 7 enhances cytotoxicity .
[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles
Structural Differences: The cyano group at position 8 instead of 7 alters molecular dipole moments and binding affinities. Synthesis: Lithium diisopropylamide (LDA)-mediated cyclization of nitriles with azides or azetidine derivatives is a common strategy .
Thieno-Fused Triazolo[1,5-a]pyrimidines
Structural Differences: Fusion with thiophene rings (e.g., thieno[2,3-e]triazolo[1,5-a]pyrimidines) enhances π-conjugation and lipophilicity. Synthesis: Base-catalyzed cycloaddition of azides with Gewald thiophenes yields these derivatives . Bioactivity: Despite structural complexity, these compounds show low to moderate anticancer activity (10–30% growth inhibition at 10 μM) compared to simpler pyridine/pyrimidine analogs .
Oxo-Substituted Derivatives
Synthesis: Oxo derivatives are obtained via Gewald reactions or oxidative cyclization . Applications: These compounds are often intermediates in drug discovery but lack direct bioactivity data .
Key Research Findings and Trends
Substituent Position Matters: The position of the cyano group (6, 7, or 8) significantly impacts bioactivity. For instance, 7-CN derivatives show better solubility, while 8-CN analogs may enhance target binding .
Ring System Influences Activity : Pyrimidine cores (vs. pyridine) improve anticancer potency due to additional hydrogen-bonding sites .
Synthetic Accessibility : Multicomponent reactions using TMDP or ionic liquids achieve higher yields (>70%) compared to traditional methods .
Low Activity in Complex Scaffolds: Thieno-fused derivatives underperform despite structural novelty, highlighting the trade-off between complexity and efficacy .
Q & A
Q. What are the standard synthetic protocols for preparing [1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile derivatives?
Methodological Answer: The synthesis typically involves metal-free cyclization reactions. For example:
- Spirocyclic derivatives : Heating aminopyridine precursors (e.g., compound 2 in ) with cyclic ketones (cyclohexane or cyclopentane) in acetic acid at elevated temperatures yields spiro[[1,2,4]triazolo[1,5-a]pyridine] derivatives (e.g., compounds 13 and 14 in ). Reaction times and solvent polarity are critical for regioselectivity.
- Functionalized derivatives : Reacting aminopyridines with reagents like maleic anhydride or trichloroacetaldehyde in acetic acid produces acrylate- or trichloromethyl-substituted analogs (e.g., compounds 6 and 7 in ).
Yields range from 58% to 73%, with purity confirmed via elemental analysis (e.g., C: 62.65% observed vs. 62.74% calculated for 13 ) and recrystallization from ethanol/DMF mixtures .
Q. How is structural elucidation performed for this compound derivatives?
Methodological Answer: A multi-technique approach is employed:
- IR spectroscopy : Confirms functional groups (e.g., C≡N stretches at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .
- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.92–7.73 ppm for aryl groups) and exchangeable NH protons (δ 8.59–9.92 ppm). ¹³C NMR resolves carbonyl carbons (e.g., C=O at ~165 ppm) and nitrile carbons (~115 ppm) .
- Elemental analysis : Validates empirical formulas (e.g., C₁₉H₁₇ClN₄O₂ for 14 with <0.3% deviation between observed and calculated values) .
Q. What biological activities have been reported for these compounds?
Methodological Answer: Derivatives exhibit:
- Antimicrobial activity : Diphenyl sulfide-containing analogs (e.g., 7a in ) show inhibition against bacterial and fungal strains via membrane disruption or enzyme inhibition.
- Antitumor potential : Substituted dicarbonitriles (e.g., 7d in ) demonstrate antiproliferative effects against cancer cell lines, likely through DNA intercalation or kinase inhibition .
Biological assays typically use MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-Maximal Inhibitory Concentration) metrics, with results cross-validated via cytotoxicity studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable temperature (VT) NMR : Identifies dynamic processes (e.g., keto-enol tautomerism in carbonyl-containing derivatives).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing sp³ vs. sp² carbons in fused rings) .
- X-ray crystallography : Provides unambiguous confirmation, as seen in spirocyclic derivatives (e.g., 13 and 14 in with defined bond angles and torsion angles) .
Q. What strategies improve reaction yields in spirocyclic derivative synthesis?
Methodological Answer: Optimization involves:
- Solvent selection : Polar solvents (acetic acid) enhance cyclization efficiency compared to non-polar alternatives.
- Catalyst screening : While metal-free protocols dominate (), copper-catalyzed cyclization (e.g., ) can improve yields to >80% via radical intermediates.
- Temperature control : Heating at 120°C () minimizes side reactions like hydrolysis of nitrile groups .
Q. How can mechanistic insights into biological activity be investigated?
Methodological Answer:
- Enzyme inhibition assays : Test derivatives against target enzymes (e.g., topoisomerase II for antitumor activity) using fluorescence-based or calorimetric methods.
- Molecular docking : Correlate substituent effects (e.g., electron-withdrawing -CN groups in 7d ) with binding affinity to active sites .
- SAR studies : Compare analogs (e.g., replacing -Br with -CH₃ in ) to identify pharmacophoric groups critical for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
